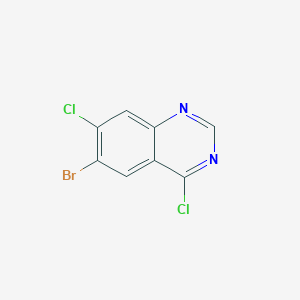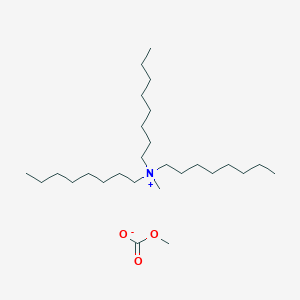![molecular formula C52H60O8P2 B6360003 (S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl CAS No. 1365531-94-7](/img/structure/B6360003.png)
(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple methoxy and dimethylphenyl groups attached to a biphenyl backbone
Vorbereitungsmethoden
The synthesis of (S)-2,2’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl typically involves several steps. The process begins with the preparation of the biphenyl backbone, followed by the introduction of the phosphino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under specific conditions, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-2,2’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in asymmetric synthesis, where it helps in the formation of chiral products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of this compound involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be difficult to achieve. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or a precursor to active catalytic species.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (S)-2,2’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl stands out due to its unique combination of methoxy and dimethylphenyl groups. This structural feature provides it with distinct electronic and steric properties, making it particularly effective in certain catalytic applications. Similar compounds include:
- ®-1-[(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine .
- (S)-1-[(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine .
These compounds share some structural similarities but differ in their specific applications and properties.
Eigenschaften
IUPAC Name |
[2-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H60O8P2/c1-29-17-39(18-30(2)49(29)57-13)61(40-19-31(3)50(58-14)32(4)20-40)45-27-37(53-9)25-43(55-11)47(45)48-44(56-12)26-38(54-10)28-46(48)62(41-21-33(5)51(59-15)34(6)22-41)42-23-35(7)52(60-16)36(8)24-42/h17-28H,1-16H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHREKHNGLJKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C)OC)C)C6=CC(=C(C(=C6)C)OC)C)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60O8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














